2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate is a chemical compound with a unique structure that includes a thiomorpholine ring, a carboxylate group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine-3-carboxylic acid with 2-hydroxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxypropyl and carboxylate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxypropyl 5-oxothiomorpholine-3-carboxylate include:
- Thiomorpholine-3-carboxylic acid
- 5-Oxothiomorpholine-3-carboxylic acid
- Hydroxypropyl derivatives of other heterocyclic compounds .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
88620-30-8 |
---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-hydroxypropyl 5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)2-13-8(12)6-3-14-4-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11) |
InChI Key |
KNVBLMJDDPSSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1CSCC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.